molecular formula C13H11N3O2 B12322761 4-Nitro-N-phenylbenzene-1-carboximidamide

4-Nitro-N-phenylbenzene-1-carboximidamide

Cat. No.: B12322761
M. Wt: 241.24 g/mol
InChI Key: CGHFZKMZCISGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N-phenylbenzene-1-carboximidamide is an organic compound with the molecular formula C₁₃H₁₁N₃O₂. It is characterized by the presence of a nitro group (-NO₂) and a phenyl group attached to a benzene ring, along with a carboximidamide functional group. This compound is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-phenylbenzene-1-carboximidamide typically involves the reaction of 4-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group of aniline attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the carboximidamide product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 4-amino-N-phenylbenzene-1-carboximidamide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products:

    Reduction: 4-Amino-N-phenylbenzene-1-carboximidamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Nitro-N-phenylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-phenylbenzene-1-carboximidamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Nitrobenzamide: Similar structure but lacks the phenyl group attached to the carboximidamide.

    4-Nitroaniline: Contains a nitro group and an amine group but lacks the carboximidamide functionality.

    N-Phenylbenzamide: Similar structure but lacks the nitro group.

Uniqueness: 4-Nitro-N-phenylbenzene-1-carboximidamide is unique due to the presence of both the nitro group and the carboximidamide functionality, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

4-nitro-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C13H11N3O2/c14-13(15-11-4-2-1-3-5-11)10-6-8-12(9-7-10)16(17)18/h1-9H,(H2,14,15)

InChI Key

CGHFZKMZCISGOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.